molecular formula C8H2BrF4N B13637896 4,5,6,7-Tetrafluoro-3-bromoindole

4,5,6,7-Tetrafluoro-3-bromoindole

Katalognummer: B13637896
Molekulargewicht: 268.01 g/mol
InChI-Schlüssel: SQWUYBNSGPGJRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrafluoro-3-bromoindole is a fluorinated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmacologically active molecules. The addition of fluorine atoms to the indole structure can significantly alter its chemical properties, making it a valuable compound for various applications in scientific research and industry .

Vorbereitungsmethoden

The synthesis of 4,5,6,7-tetrafluoro-3-bromoindole typically involves the fluorination of indole derivatives. One common approach is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F). For instance, starting from 1-pentafluorophenyl-2-amino-ethanol, heating in dimethylformamide can yield 4,5,6,7-tetrafluoroindole . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and cost-efficiency.

Analyse Chemischer Reaktionen

4,5,6,7-Tetrafluoro-3-bromoindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4,5,6,7-tetrafluoro-3-bromoindole involves its interaction with molecular targets through its fluorinated indole structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetrafluoro-3-bromoindole is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to non-fluorinated indoles. Similar compounds include:

The unique combination of fluorine and bromine in this compound makes it a valuable compound for various specialized applications.

Eigenschaften

Molekularformel

C8H2BrF4N

Molekulargewicht

268.01 g/mol

IUPAC-Name

3-bromo-4,5,6,7-tetrafluoro-1H-indole

InChI

InChI=1S/C8H2BrF4N/c9-2-1-14-8-3(2)4(10)5(11)6(12)7(8)13/h1,14H

InChI-Schlüssel

SQWUYBNSGPGJRL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.